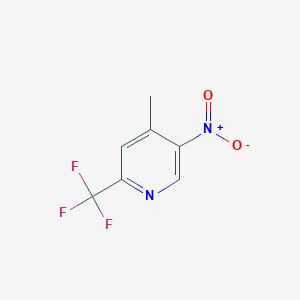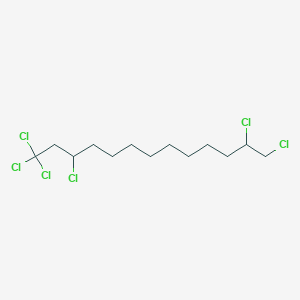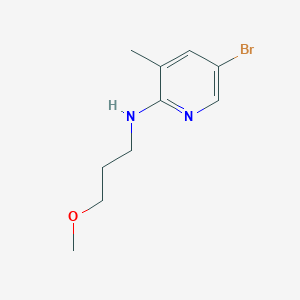![molecular formula C10H11NO4 B1442052 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid CAS No. 90281-70-2](/img/structure/B1442052.png)
3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrophilic Substitution Reactions
- Application : El’chaninov et al. (2014) explored electrophilic substitution reactions with 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine, a compound related to the one . The study showed electrophile entry exclusively at the 5-position in the furan ring, demonstrating specific reactivity patterns in these types of compounds (El’chaninov, Aleksandrov, & Illenzeer, 2014).
Intramolecular Acylative Ring-Opening Reactions
- Application : Ohi et al. (1999) worked on intramolecular acylative ring-opening reactions using 3-(tetrahydro-2-furyl)propanoic acid derivatives. This approach led to the formation of eight-membered lactones, showcasing a method for creating complex ring structures in organic synthesis (Ohi, Inoue, Iwabuchi, Irie, & Hatakeyama, 1999).
Hydrogen Bonding and Polymorphism Studies
- Application : Podjed and Modec (2022) investigated the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, using amino alcohols similar to 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid. This research provides insights into the structural aspects and intermolecular interactions in such compounds (Podjed & Modec, 2022).
Electrochemical Reduction Studies
- Application : Urove and Peters (1994) conducted studies on the electrochemical reductions of compounds like 2-furoyl chloride. Such studies are essential for understanding the electrochemical behavior of furyl-containing compounds, which is relevant for applications in electrochemistry and materials science (Urove & Peters, 1994).
Root Growth-Inhibitory Activity
- Application : Kitagawa et al. (2003) synthesized 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids and tested their root growth-inhibitory activity on seedlings. Such studies are critical for agricultural chemistry, particularly in developing herbicides or growth regulators (Kitagawa, Nakamura, & Masai, 2003).
Eigenschaften
IUPAC Name |
3-[3-(furan-2-yl)prop-2-enoylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(11-6-5-10(13)14)4-3-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIDPALCXIWYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)


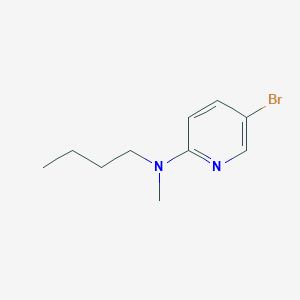
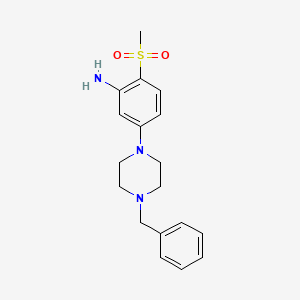

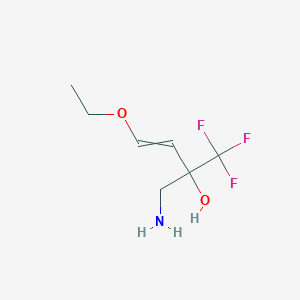
![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)
![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1441983.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)
